molecular formula C22H28N4O3S2 B11148142 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11148142
M. Wt: 460.6 g/mol
InChI Key: XWIIUAPSIKOSFZ-BOPFTXTBSA-N
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Description

The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the subsequent introduction of the thiazolanone ring. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and isopropoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases and cyclin-dependent kinases (CDK4), which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combination of functional groups and its ability to interact with multiple molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-13(2)26-21(28)17(31-22(26)30)11-16-19(23-9-6-10-29-14(3)4)24-18-8-7-15(5)12-25(18)20(16)27/h7-8,11-14,23H,6,9-10H2,1-5H3/b17-11-

InChI Key

XWIIUAPSIKOSFZ-BOPFTXTBSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCCOC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCCOC(C)C)C=C1

Origin of Product

United States

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